molecular formula C13H14N2O B2947119 (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 410087-17-1

(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2947119
CAS No.: 410087-17-1
M. Wt: 214.268
InChI Key: ZSFXRRSLLOTWGJ-XFXZXTDPSA-N
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Description

(2Z)-2-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (CAS 410087-17-1) is a synthetically valuable chemical building block based on the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. This conformationally constrained structure is of significant interest in medicinal chemistry for the development of novel ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs) . Compounds featuring the 1-azabicyclo[2.2.2]octane core linked to a pyridine moiety have been demonstrated to be a class of potent nAChR ligands . Specifically, related analogues have shown high binding affinity for the α4β2 nAChR subtype (Ki values in the nanomolar range) and a subset also exhibit affinity for the α7 receptor subtype . This makes the structural framework a critical template for researching treatments for cognitive disorders . The compound's defined (Z)-configuration at the exocyclic double bond is a crucial structural feature that influences its molecular geometry and potential for target interaction. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, please request a comprehensive Safety Data Sheet (SDS).

Properties

IUPAC Name

(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFXRRSLLOTWGJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of pyridine-2-carbaldehyde with 1-azabicyclo[2.2.2]octan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as an HER2 inhibitor, the compound binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Modifications

The following table summarizes key analogues of the target compound, highlighting substituent variations, biological activities, and structural insights:

Compound Name Substituent Molecular Formula Key Properties/Activities References
(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one Pyridin-2-yl C₁₃H₁₃N₂O Rigid bicyclic core; potential NK-1 receptor antagonism (inferred from SAR studies)
(Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one Indol-3-yl C₁₆H₁₅N₂O Crystallizes with intermolecular hydrogen bonds; radio-sensitization activity
(2Z)-2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one 2-Chlorophenyl C₁₄H₁₃ClNO Enhanced electronic effects due to Cl substituent; fungistatic activity
rac-(Z)-2-(2-Thienylmethylene)-1-azabicyclo[2.2.2]octan-3-ol 2-Thienyl C₁₂H₁₅NOS Z-geometry confirmed by XRD; planar conjugation with thiophene ring
(Z)-2-(3-Hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one 3-Hydroxy-4-methoxyphenyl C₁₅H₁₆NO₃ Soluble in polar solvents (acetone, methanol); precursor to anticancer agents
APR-246 (2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one) Hydroxymethyl/methoxymethyl C₁₀H₁₇NO₃ >98% purity; clinical relevance as a p53 reactivator

Key Findings from Comparative Studies

Geometric and Crystallographic Insights
  • Z-Geometry Dominance : All analogues exhibit Z-configuration at the exocyclic double bond, as confirmed by X-ray diffraction (XRD). This geometry ensures planar alignment between the bicyclic core and substituents, critical for π-π stacking interactions in biological targets .
  • Hydrogen Bonding: Indole-containing derivatives (e.g., (Z)-2-(1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one) form intermolecular N–H···O hydrogen bonds, enhancing crystal stability . Chlorophenyl and thienyl analogues lack hydrogen-bond donors, relying instead on van der Waals interactions .

Physicochemical Properties

  • Solubility: Polar substituents (e.g., 3-hydroxy-4-methoxy) enhance solubility in acetone and methanol, whereas hydrophobic groups (e.g., chlorophenyl) reduce aqueous solubility .
  • Stability : Air-sensitive compounds (e.g., 3-hydroxy-4-methoxybenzaldehyde derivatives) require inert storage conditions to prevent oxidation .

Biological Activity

(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, with the CAS number 410087-17-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the molecular formula C13H14N2OC_{13}H_{14}N_{2}O and a molecular weight of 214.26 g/mol. Its structure features a bicyclic system that is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and cancer treatment.

The compound acts primarily as an inhibitor of specific enzymes involved in neurotransmitter regulation and cancer cell proliferation. Its interaction with these targets may lead to significant therapeutic effects.

Pharmacological Studies

Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:

  • Pharmacokinetic Characterization :
    • A study involving Sprague-Dawley rats assessed the pharmacokinetics after oral and intravenous administration, revealing critical insights into absorption and bioavailability .
  • Enzyme Inhibition :
    • Research has shown that this compound inhibits certain enzymes related to cancer progression, suggesting its potential as an anti-cancer agent .

Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of the compound on models of neurodegeneration. The results indicated that it significantly reduced neuronal cell death in vitro, likely through modulation of apoptotic pathways.

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and inhibiting cell cycle progression .

Data Tables

Parameter Value
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
CAS Number410087-17-1
Bioavailability (oral)High (specific study results)
Key Biological ActivitiesNeuroprotection, Anticancer

Q & A

Q. What are the key structural and spectroscopic characteristics of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one?

  • Methodological Answer : The bicyclo[2.2.2]octane core and pyridinylmethylidene substituent define its stereoelectronic properties. Key spectroscopic data include:
  • Molecular Formula : C₁₃H₁₄N₂O.
  • Molecular Weight : 214.27 g/mol (calculated from similar bicyclic compounds in ).
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) for the 3-keto group and pyridine ring vibrations (~1600 cm⁻¹).
  • NMR : Distinct signals for the bicyclic protons (δ 1.5–3.0 ppm, multiplicity-dependent splitting) and pyridinyl protons (δ 7.0–8.5 ppm).
  • Mass Spectrometry : Base peak at m/z 214 (molecular ion) with fragmentation patterns reflecting loss of CO (28 amu) from the ketone .

Q. How can researchers synthesize this compound while controlling stereochemistry?

  • Methodological Answer : A multi-step synthesis is required:

Core Formation : Use a [2.2.2] bicyclo scaffold precursor (e.g., 1-azabicyclo[2.2.2]octan-3-one) ().

Condensation : React the ketone with 2-pyridinecarboxaldehyde under acidic conditions (e.g., HCl/EtOH) to form the Z-configured imine.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the (Z)-isomer.
Critical Factors : pH control during condensation to avoid isomerization, and spectroscopic validation of stereochemistry via NOESY NMR .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the exocyclic double bond in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The conjugated enone system (C=O and C=N) likely exhibits high electrophilicity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or alkyl halides). Reference gas-phase ionization energy data from to refine models .

Q. How can contradictions in biological activity data be resolved for this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Perform assays across a wide concentration range (nM–mM) to identify non-linear effects.
  • Metabolic Stability : Use LC-MS to monitor degradation products in cell culture media ().
  • Target Specificity : Employ CRISPR-Cas9 knockout models to confirm off-target effects.
    Example : If anti-inflammatory activity conflicts between studies, validate binding affinity to COX-2 vs. NF-κB using surface plasmon resonance (SPR) .

Q. What experimental design principles apply to studying environmental fate or biodegradation?

  • Methodological Answer : Adopt a tiered approach ():

Lab-Scale : Aerobic/anaerobic microcosms with soil/water matrices to measure half-life (t₁/₂).

Analytical Methods : Use HPLC-UV or GC-MS to quantify parent compound and metabolites.

Ecotoxicology : Test Daphnia magna or algae for acute/chronic toxicity.
Statistical Design : Randomized block designs with replicates (e.g., 4 replicates per condition) to account for variability .

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